

# Ruboxistaurin efficacy vs safety profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ruboxistaurin

CAS No.: 169939-94-0

Cat. No.: S572060

[Get Quote](#)

## Ruboxistaurin Efficacy and Safety Profile

The following table summarizes the key efficacy and safety data for **Ruboxistaurin** from clinical trials, focusing on its primary investigated uses.

| Indication                                    | Study Design & Duration                                                     | Efficacy Findings                                                                                                                                                                                                                                                                                                                   | Safety Findings                                                                                                                                                     |
|-----------------------------------------------|-----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Diabetic Retinopathy</b> [1]               | Phase 3, RCT, double-masked, placebo-controlled (N=685); 36 months.         | • <b>40% reduction</b> in sustained moderate visual loss (SMVL): 5.5% vs 9.1% with placebo (P=0.034). • <b>45% reduction</b> in sustained visual loss on individual eye analysis. • Less decline in mean visual acuity (-0.8 letters vs -2.6 letters with placebo). • <b>29% lower</b> need for initial laser photocoagulation. [1] | Well-tolerated. Serious Adverse Events (SAEs): 20.8% ( <b>Ruboxistaurin</b> ) vs 23.2% (placebo). Discontinuation: 3% ( <b>Ruboxistaurin</b> ) vs 4% (placebo). [1] |
| <b>Diabetic Nephropathy</b> [2]               | Phase 2 clinical trial; background RAS inhibition.                          | Significant reduction in albuminuria and preservation of estimated glomerular filtration rate (eGFR). [2]                                                                                                                                                                                                                           | Drug development was halted for business and regulatory reasons, not explicitly for safety concerns. [2]                                                            |
| <b>Macrovascular Endothelial Function</b> [3] | Proof-of-concept, RCT, double-masked, placebo-controlled (N=49); 6-8 weeks. | Trend towards improvement in Flow-Mediated Dilation (FMD) of the brachial artery at 1 min (0.13 mm, p=0.08) and significant improvement at 5 min (0.12 mm, p=0.02)                                                                                                                                                                  |                                                                                                                                                                     |

post-cuff deflation. [3] | No effect on nitroglycerin-mediated dilation or urinary isoprostanes (oxidant stress marker). The study reported no specific safety issues. [3] |

## Detailed Experimental Protocols

To aid in the evaluation of the data, here is a detailed look at the methodologies used in the key trials cited above.

- **Protein Kinase C-Diabetic Retinopathy Study 2 (PKC-DRS2) [1]:**
  - **Patient Population:** 685 patients with type 1 or 2 diabetes and moderately severe to very severe nonproliferative diabetic retinopathy.
  - **Intervention:** Oral **ruboxistaurin** (32 mg/day) versus placebo for 3 years.
  - **Primary Endpoint:** "Sustained moderate visual loss" (SMVL), defined as a  $\geq 15$  letter loss on the ETDRS chart maintained for the last 6 months of the study.
  - **Assessments:** Eye evaluations every 3 months and fundus photographs every 6 months.
- **Macrovascular Endothelial Function Study [3]:**
  - **Patient Population:** 49 adults with type 2 diabetes (HbA1c 7.0-11.0%).
  - **Intervention:** Oral **ruboxistaurin** (32 mg/day) versus placebo for 6-8 weeks.
  - **Primary Endpoints:**
    - **Urinary 8,12-iso-iPF2 $\alpha$ -VI:** Measured as an index of oxidant stress using liquid chromatography/tandem mass spectrometry.
    - **Brachial Artery Flow-Mediated Dilation (FMD):** Assessed via ultrasound. After a 5-minute cuff occlusion of the arm, vessel diameter was measured 1 and 5 minutes post-cuff release to evaluate endothelium-dependent vasodilation. Endothelium-independent vasodilation was tested with nitroglycerin.

## Ruboxistaurin's PKC- $\beta$ Inhibition Pathway

The diagram below illustrates the proposed mechanism of action for **Ruboxistaurin** in mitigating diabetic microvascular complications.



[Click to download full resolution via product page](#)

## Development Status and Context

- **Mechanism:** **Ruboxistaurin** is a **selective protein kinase C beta (PKC-β) inhibitor**. It acts as a competitive inhibitor for ATP at the binding site of the PKC-βI and βII isoforms, preventing their hyperglycemia-induced activation which is implicated in vascular damage [2].
- **Development Status:** Despite promising results in Phase 2 and 3 trials for diabetic complications, the development of **ruboxistaurin** was **halted for business and regulatory reasons**, and it has not received FDA approval [2]. Its research profile remains valuable for understanding PKC-β inhibition as a therapeutic strategy.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Ruboxistaurin: Useful in Preventing Visual Loss in Diabetic ... [retinatoday.com]
2. Ruboxistaurin - an overview | ScienceDirect Topics [sciencedirect.com]
3. Selective PKC Beta Inhibition with Ruboxistaurin and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ruboxistaurin efficacy vs safety profile comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b572060#ruboxistaurin-effficacy-vs-safety-profile-comparison>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)